Bromoform-13C

説明

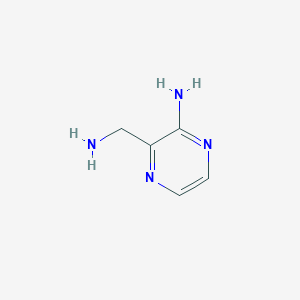

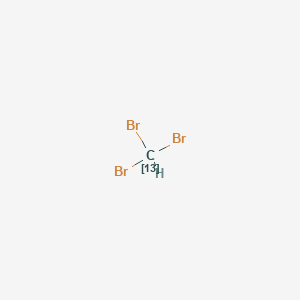

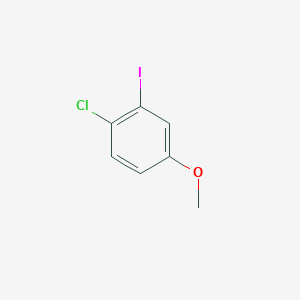

Bromoform-13C, also known as Tribromomethane-13C, is a compound with the linear formula 13CHBr3 . It has a molecular weight of 253.72 g/mol . .

Synthesis Analysis

A convenient synthesis of 13C-bromoform and 13C-tetrabromomethane from 13C-iodomethane labelling through 13:CBr2 has been reported . The synthesis involves the methylation of phenyldithiane 3 with 13CH3I to give labelled acetophenone (5) through the thioacetal 4 . The title compounds 1 and 2 are obtained by NaOBr-cleavage .Molecular Structure Analysis

The molecular structure of Bromoform-13C is represented by the linear formula 13CHBr3 . The InChI representation is InChI=1S/CHBr3/c2-1(3)4/h1H/i1+1 . The SMILES string is 13CH(Br)Br .Chemical Reactions Analysis

The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community as it leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents . The addition of bromoform to olefins in the presence of protic bases and a phase-transfer catalyst is well-established .Physical And Chemical Properties Analysis

Bromoform-13C has a molecular weight of 253.72 g/mol . It has a computed XLogP3-AA of 2.8, indicating its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 0 . It has a rotatable bond count of 0 . The exact mass is 252.76414 g/mol and the monoisotopic mass is 250.76619 g/mol .科学的研究の応用

Theoretical and Experimental Investigations

- Bromoform has been the subject of joint theoretical and experimental studies. Researchers have used ab initio and genetic algorithm calculations along with infrared and Raman spectra analysis to determine the potential function of bromoform, including HCBr3, DCBr3, and H13CBr3. This has led to the determination of anharmonicity constants and the interpretation of Fermi interactions, contributing to our understanding of molecular vibrations and interactions (Fernández-Liencres et al., 1996).

Solid-State Studies and Molecular Modelling

- Bromoform's interaction with other molecules has been explored in solid-state studies. For instance, the crystalline C60·2CHBr3 solvate has been analyzed using powder X-ray diffraction, molecular modeling, and solid-state nuclear magnetic resonance. These studies reveal insights into the crystal structure and the dynamics of the molecules involved, with bromoform playing a key role in the arrangement and behavior of the fullerene cages (Collins et al., 1999).

Spin-Spin Coupling Constants

- The spin-spin coupling constants between carbon-13 and bromine in bromomethanes have been a subject of study, providing valuable data for understanding the molecular relaxation mechanisms in these compounds. Such studies help in elucidating the molecular dynamics and interactions within these molecules (Yamamoto & Yanagisawa, 1977).

Environmental Tracing Applications

- Bromoform, due to its distinct chemical signature, has been used as a tracer in environmental studies. For example, its distribution in seawater has been used to monitor the movement of cooling water from industrial facilities, demonstrating its potential as a tracer of coastal water masses (Yang, 2001).

Atmospheric Chemistry and Environmental Impact

- Studies have explored bromoform's role as a precursor of atmospheric reactive bromine species, which are involved in ozone depletion. Understanding the global patterns and emissions of bromoform in the open ocean contributes significantly to our knowledge of atmospheric chemistry and environmental impact (Stemmler et al., 2014).

作用機序

Safety and Hazards

Bromoform-13C can cause harm if swallowed, skin irritation, serious eye irritation, and toxicity if inhaled . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, fume, mist, spray, gas, vapors, washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, avoiding release to the environment, wearing protective clothing and gloves, and storing in a well-ventilated place with the container tightly closed .

特性

IUPAC Name |

tribromo(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr3/c2-1(3)4/h1H/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKBFYAXUHHXCS-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486626 | |

| Record name | Bromoform-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72802-81-4 | |

| Record name | Bromoform-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoform-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1601895.png)

![[1-(Triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B1601896.png)

![1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1601898.png)

![2,5-Bis(hexyloxy)-1,4-bis[2,5-bis(hexyloxy)-4-formyl-phenylenevinylene]benzene](/img/structure/B1601902.png)